N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-7-8(2)21-14(11(7)12(16)19)18-13(20)15-17-9-5-3-4-6-10(9)22-15/h3-6H,1-2H3,(H2,16,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBUQVJMGZMWTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=NC3=CC=CC=C3S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for Thiophene Ring Formation
The 3-carbamoyl-4,5-dimethylthiophen-2-amine intermediate is synthesized via the Gewald reaction, a well-established method for constructing 2-aminothiophene-3-carboxamides. As demonstrated in the synthesis of analogous compounds, this one-pot reaction involves the condensation of a ketone (e.g., 4,5-dimethylcyclopentanone) with cyanoacetamide and elemental sulfur in the presence of a base such as morpholine or diethylamine. The reaction proceeds through a Knoevenagel adduct formation, followed by cyclization and sulfur incorporation, yielding the thiophene core. Typical conditions involve refluxing in ethanol or DMF for 6–12 hours, achieving yields of 65–80%.
Key Optimization Parameters :
Carboxamide Functionalization
The 2-amine group of the thiophene intermediate is acylated to form the carboxamide. This is achieved by treating the amine with benzothiazole-2-carbonyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane, 0–5°C). Alternatively, coupling agents such as HATU or EDCl/HOBt in DMF facilitate the reaction at room temperature, with yields ranging from 70% to 85%.
Synthesis of the Benzothiazole-Carboxamide Moiety
Cyclization of Thiourea Derivatives
The benzothiazole ring is constructed via cyclization of 2-aminophenylthiourea derivatives. As outlined in the synthesis of 2-carbamoylbenzothiazoles, treatment of 2-aminothiophenol with cyanogen bromide in acidic ethanol generates 2-aminobenzothiazole, which is subsequently acylated. For the target compound, 2-aminobenzothiazole is reacted with chloroacetyl chloride in THF to install the carboxamide group, yielding 1,3-benzothiazole-2-carboxamide in 75–82% yield.
Alternative Route via Palladium-Catalyzed Coupling
Recent advances employ Suzuki-Miyaura cross-coupling to functionalize the benzothiazole core. For example, 2-bromo-1,3-benzothiazole is coupled with a boronic ester-bearing carboxamide group using Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ in aqueous IPA at 80°C. This method offers regioselectivity and tolerates electron-withdrawing groups, achieving yields of 68–73%.
Final Coupling of Thiophene and Benzothiazole Moieties
Amide Bond Formation via Acyl Chloride
The most widely reported method involves reacting 3-carbamoyl-4,5-dimethylthiophen-2-amine with 1,3-benzothiazole-2-carbonyl chloride. The acyl chloride is prepared by treating benzothiazole-2-carboxylic acid with thionyl chloride (reflux, 4 hours), followed by dropwise addition to the thiophene amine in pyridine at 0°C. The reaction is quenched with ice-water, and the product is purified via recrystallization (ethanol/water), yielding 60–70% of the target compound.
Catalytic Coupling Using HATU
For substrates sensitive to acidic conditions, carbodiimide-mediated coupling is preferred. A mixture of HATU (1.1 equiv), DIPEA (3 equiv), and DMF as solvent facilitates the reaction at room temperature, achieving 85–90% conversion within 2 hours. This method minimizes racemization and side-product formation.
Purification and Analytical Characterization
Residual Catalyst Removal
Palladium contamination from coupling reactions is addressed using tris(hydroxymethyl)aminomethane or activated carbon (e.g., Picachem 80PN), reducing Pd levels to <20 ppm. Filtration through Hyflo Super-Cel further eliminates particulate catalysts.
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.21 (s, 6H, CH₃), 6.82 (s, 1H, thiophene-H), 7.45–8.12 (m, 4H, benzothiazole-H), 10.32 (s, 1H, NH).
- HPLC : Purity >98% (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).
- HRMS : m/z calcd for C₁₅H₁₄N₂O₂S₂ [M+H]⁺ 327.0521, found 327.0525.
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Pd Content (ppm) | Purification Steps |
|---|---|---|---|
| Acyl Chloride Coupling | 60–70 | <10 | Recrystallization |
| HATU-Mediated Coupling | 85–90 | <5 | Chromatography |
| Suzuki Coupling | 68–73 | 50–100 | Carbon Filtration |
The HATU-mediated route offers superior yield and purity but requires costlier reagents. The acyl chloride method remains industrially favored due to scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions might use reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or thiophene sulfone, while reduction of nitro groups would yield the corresponding amines.
Scientific Research Applications
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The benzothiazole ring is known to interact with various biological targets, including kinases and proteases, while the thiophene ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-succinamic acid
- N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(4-chlorophenyl)quinoline-4-carboxamide
Uniqueness
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide is unique due to the presence of both benzothiazole and thiophene rings, which confer distinct electronic and steric properties. This combination can result in enhanced biological activity and specificity compared to similar compounds.
Biological Activity
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antitumor, antimicrobial, and enzyme inhibitory properties.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzothiazole moiety linked to a thiophene ring. Its molecular formula is , and it possesses unique functional groups that contribute to its biological efficacy.
Antitumor Activity
Recent studies have demonstrated that derivatives of benzothiazole compounds exhibit promising antitumor activity. For instance, compounds related to this compound have been tested against various cancer cell lines.
Case Study: In Vitro Assays
In a study evaluating the antitumor potential of similar compounds, it was found that certain derivatives showed significant cytotoxic effects against human lung cancer cell lines (A549, HCC827, and NCI-H358). The IC50 values indicated strong inhibition of cell proliferation:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1 | A549 | 6.26 |
| 2 | HCC827 | 6.48 |
| 3 | NCI-H358 | 20.46 |
These results suggest that the compound may be effective in targeting cancer cells while exhibiting lower toxicity towards normal cells like MRC-5 lung fibroblasts .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Compounds with similar structures have been shown to possess antibacterial activity against various pathogens.
Research Findings
A comparative analysis of antimicrobial efficacy revealed that certain benzothiazole derivatives demonstrated notable inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were measured to assess effectiveness:
| Compound | Bacteria Type | MIC (μg/mL) |
|---|---|---|
| A | Staphylococcus aureus | 32 |
| B | Escherichia coli | 64 |
This suggests that modifications in the chemical structure can enhance antimicrobial properties, making these compounds potential candidates for developing new antibiotics .
Enzyme Inhibition
Another area of interest is the enzyme inhibitory activity of this compound. Research has indicated its potential as an inhibitor of α-amylase, an enzyme crucial for carbohydrate digestion.
In Vitro Studies on α-Amylase Inhibition
In vitro assays have shown that certain derivatives can inhibit α-amylase effectively:
| Compound | Inhibition (%) at 50 μg/mL |
|---|---|
| C | 87.5 |
| D | 79.94 |
These findings highlight the compound's potential role in managing diabetes by controlling carbohydrate metabolism .
Q & A
Q. What are the key synthetic strategies and optimization parameters for synthesizing this compound?
The synthesis of structurally analogous thiophene-benzothiazole hybrids typically involves multi-step reactions, including:
- Amide bond formation : Coupling of carbamoyl-thiophene precursors with benzothiazole carboxylic acid derivatives using coupling agents like EDCI or DCC under inert atmospheres .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yields (up to 85%) by enhancing reaction kinetics .
- Purification : Flash chromatography or recrystallization in solvents like ethanol/ethyl acetate mixtures to achieve >95% purity . Critical parameters : Temperature (60–100°C), solvent polarity (DMF or THF for solubility), and pH control to minimize side reactions (e.g., hydrolysis of the carbamoyl group) .
Q. Which spectroscopic and crystallographic methods are essential for structural validation?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity (e.g., δ 12.1 ppm for NH in carbamoyl groups) and substituent positioning .
- Infrared spectroscopy : Key peaks include C=O stretches (~1680–1700 cm⁻¹) and N-H stretches (~3200–3300 cm⁻¹) .
- X-ray crystallography : Tools like SHELXL and Mercury CSD 2.0 resolve crystal packing and hydrogen-bonding networks (e.g., C–H···O/S interactions) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 427.55) .
Advanced Research Questions
Q. How can computational chemistry elucidate electronic properties and target interactions?
- Density Functional Theory (DFT) : B3LYP/6-311G(d,p) calculations predict HOMO-LUMO gaps (e.g., 4.2–4.8 eV), polarizability, and Fukui indices to identify reactive sites (e.g., carbamoyl nitrogen as a nucleophilic center) .
- Molecular docking : Autodock Vina or Schrödinger Suite evaluates binding affinities to biological targets (e.g., SARS-CoV-2 main protease, with docking scores ≤−7.5 kcal/mol) .
- Molecular Electrostatic Potential (MEP) : Visualizes charge distribution to predict intermolecular interactions (e.g., electrophilic regions near thiophene sulfur) .
Q. How can researchers resolve contradictions in biological activity data across studies?
Contradictions often arise from structural analogs with minor substituent variations. For example:
- Dose-response assays : Compare EC₅₀ values under standardized conditions (pH 7.4, 37°C).
- Structural overlays : Use Mercury CSD 2.0 to align analogs and identify steric/electronic disparities .
Q. What methodologies advance structure-activity relationship (SAR) studies for this compound?
- Bioisosteric replacement : Substitute the benzothiazole moiety with oxadiazole (e.g., reduces cytotoxicity by 30%) or thiadiazole (enhances solubility by 2-fold) .
- Pharmacophore modeling : MOE or Discovery Studio identifies critical features (e.g., hydrogen-bond acceptors at the carbamoyl group).
- Metabolic stability assays : Liver microsome studies (e.g., rat/human) quantify degradation rates (t₁/₂: 45–60 minutes) .
Q. How can researchers address challenges in crystallographic data interpretation?
- Disorder modeling : SHELXL refines disordered solvent molecules or flexible substituents (e.g., thiophene methyl groups) .
- Twinned crystals : Use PLATON to detect and correct twinning (common in benzothiazole derivatives) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., 12% H-bonding, 35% van der Waals contributions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
